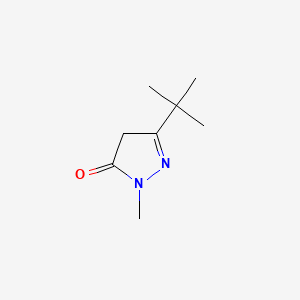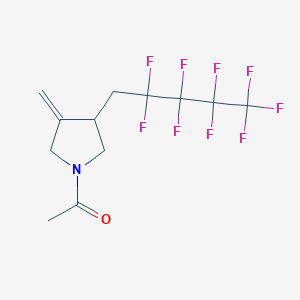
3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenylacetic acid is a compound that is part of a broader class of fluorinated organic molecules. These molecules are of significant interest in organic chemistry due to their unique properties, such as enhanced lipophilicity and bioavailability, which make them valuable in pharmaceutical and material science applications .
Synthesis Analysis
The synthesis of fluorinated compounds, including those related to 3-fluoro-4-(trifluoromethyl)phenylacetic acid, can be achieved through various methods. One approach involves the one-step concurrent fluoro-trifluoromethylation of arylacetylenes, which produces (Z)-α-fluoro-β-CF3 styrenes . Another method includes the reaction of trifluorotriacetic acid lactone with primary amines to form different fluorinated compounds, demonstrating the versatility of fluorinated precursors in organic synthesis . Additionally, the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid shows the potential for creating bioactive molecules with fluorinated motifs .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by unique interactions, such as the orthogonal intramolecular C–F···C=O interaction observed in some trifluoromethylated molecules. This interaction can stabilize certain conformations of the molecule, which may be sterically unfavorable without the presence of fluorine .
Chemical Reactions Analysis
Fluorinated compounds can exhibit unexpected reactivity, as seen in the case of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where an uncommon loss of fluorine atoms led to the formation of a trimeric compound . This highlights the potential for novel chemical behavior in fluorinated molecules, which can be leveraged for the synthesis of new materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the lipophilicity and bioavailability of pharmaceutical compounds . Fluorine NMR spectroscopy can be used to distinguish enantiomers of alcohols when converted into diastereoisomeric esters with 2-fluoro-2-phenylacetic acid, showcasing the utility of fluorinated compounds in analytical chemistry .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Fluoro- and Oxy-trifluoromethylation of Arylacetylenes : A method for the fluoro-trifluoromethylation of arylacetylenes has been developed, resulting in (Z)-α-fluoro-β-CF3 styrenes. This technique demonstrates the potential of Cu(III)-CF3 complexes in organic synthesis (Zhang, Wan, & Bie, 2017).
Benzylic Fluorination : A strategy for the fluorination of phenylacetic acid derivatives was developed, highlighting the influence of solvents on reaction outcomes. This research provides insights into selective α-fluoro-α-arylcarboxylic acids formation (Madani et al., 2022).
Trifluoromethylation of Ketones and Sulfonyl Fluorides : A study reported the trifluoromethylation of ketones and arylsulfonyl fluorides, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).
Analytical Chemistry Applications
Chiral Derivatizing Agent : 2-fluoro-2-phenylacetic acid has been used as a chiral derivatizing agent, allowing for the distinction of enantiomers of alcohols via fluorine NMR spectroscopy (Barrelle & Hamman, 1991).
Configurational Determination Using 19F NMR : Detailed studies were conducted to correlate the configuration of esters with proton and fluorine chemical shifts, aiding in the understanding of molecular structures (Hamman, Béguin, & Arnaud, 1991).
Physical Chemistry Studies
- Reactivity and Acidity Study : A comparative study on the reactivity and acidity of halogen-substituted phenylacetic acids was conducted, providing insights into their structural and electronic properties (Srivastava et al., 2015).
properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(4-8(14)15)1-2-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWDXKJQNNLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372163 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
238754-67-1 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)










![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)